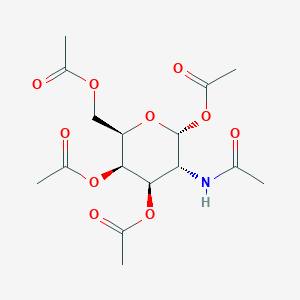
4-(hydroxyméthyl)cyclohexanecarboxylate de méthyle
Vue d'ensemble
Description
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, also known as M4HCC, is a chemical compound belonging to the class of cyclic carboxylic acid esters. It is an important component in many processes and reactions, and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Synthèse organique
Le 4-(hydroxyméthyl)cyclohexanecarboxylate de méthyle est un intermédiaire précieux en synthèse organique. Sa structure permet diverses transformations chimiques, ce qui le rend approprié pour la construction de molécules complexes. Par exemple, il peut subir des réactions de réduction pour former des alcools ou être utilisé dans des processus d'estérification .
Chimie médicinale
En chimie médicinale, ce composé peut être utilisé pour synthétiser une large gamme de molécules potentiellement pharmacologiquement actives. Son cycle cyclohexane est un motif courant dans de nombreuses molécules médicamenteuses, et le groupe hydroxyméthyle fournit une poignée pratique pour une fonctionnalisation ultérieure .
Science des matériaux
La capacité du composé à agir comme un monomère ou un agent de réticulation peut être explorée en science des matériaux. Il pourrait être polymérisé pour créer de nouveaux matériaux polymères ayant des applications potentielles dans les plastiques biodégradables, les revêtements ou les adhésifs .
Recherche agrochimique
Le this compound peut servir de précurseur pour la synthèse d'agrochimiques. Ses dérivés pourraient être étudiés pour leurs activités herbicides, fongicides ou insecticides, contribuant au développement de nouveaux agents de protection des cultures .
Industrie des arômes et des parfums
Le composé peut être utilisé dans l'industrie des arômes et des parfums comme matière première pour la synthèse de divers composés aromatiques. Sa transformation en différents esters ou alcools peut produire des substances aux propriétés olfactives désirables .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme étalon ou composé de référence. Il peut être utilisé pour calibrer les instruments ou comme réactif dans le développement de nouvelles méthodes analytiques .
Sciences de l'environnement
La recherche en sciences de l'environnement pourrait bénéficier du potentiel de ce composé à se dégrader en produits non toxiques. Les études pourraient se concentrer sur sa biodégradabilité et son impact sur les écosystèmes lorsqu'il est utilisé dans diverses applications industrielles .
Nanotechnologie
Enfin, dans le domaine de la nanotechnologie, le this compound pourrait être utilisé pour modifier la surface des nanoparticules. Cette modification peut améliorer la solubilité, la stabilité ou la réactivité des nanoparticules pour diverses applications .
Mécanisme D'action
Target of Action
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a complex organic compound . .
Mode of Action
It’s known that the compound can interact with various biochemical processes due to its chemical structure .
Biochemical Pathways
It’s known to be used as a synthetic intermediate in the production of other organic compounds, such as dyes and fluorescent brighteners .
Pharmacokinetics
Its physical and chemical properties such as boiling point (233℃), density (1121), and solubility (soluble in organic solvents like ether and alcohol, insoluble in water) can influence its bioavailability .
Result of Action
As a synthetic intermediate, it contributes to the properties of the final compounds it helps produce .
Action Environment
The action, efficacy, and stability of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can be influenced by various environmental factors. For instance, it’s known to be flammable and should be stored in a cool, well-ventilated place . It’s also a chemical irritant, and contact with skin and eyes may cause irritation .
Propriétés
IUPAC Name |
methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYKIDJFOMAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928275, DTXSID401230262 | |
| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-85-3, 110928-44-4, 110928-45-5 | |
| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)










